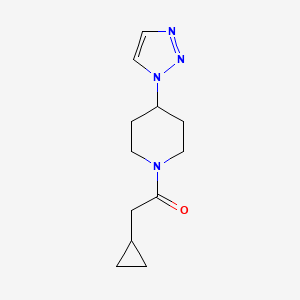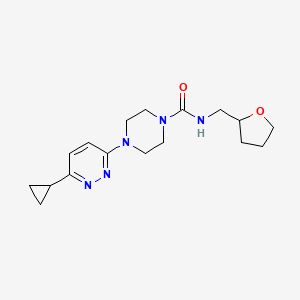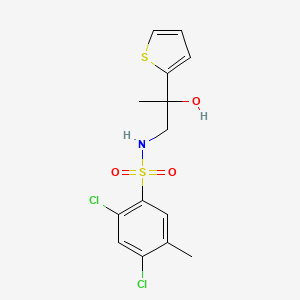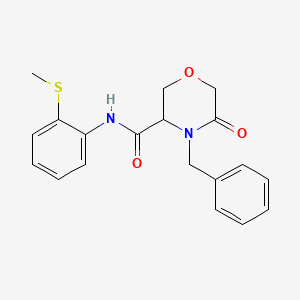![molecular formula C19H21N5O3S B2525221 2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 852376-68-2](/img/structure/B2525221.png)
2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and a tetrahydrofuran ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyridazine ring, in particular, is a key structural feature that can engage in various interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups . For instance, the presence of the thioether linkage could potentially make it susceptible to oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . For instance, the presence of the methoxyphenyl and tetrahydrofuran groups could potentially influence its solubility and stability .
Aplicaciones Científicas De Investigación
Modification and Anticancer Applications
A study explored the modification of a similar compound to improve its anticancer efficacy and reduce toxicity. By replacing the acetamide group with an alkylurea moiety, researchers synthesized derivatives with potent antiproliferative activities against cancer cell lines, indicating potential as effective anticancer agents with lower toxicity (Wang et al., 2015).
Insecticidal Applications
Another research effort involved the synthesis of innovative heterocycles, including the exploration of thiadiazole moieties for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This indicates the potential utility of such compounds in agricultural pest management (Fadda et al., 2017).
Antimicrobial and Anticancer Activity
Research on N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines revealed their anticancer and antimicrobial activities, showcasing the chemical versatility and therapeutic potential of such compounds (Kumar et al., 2019).
Structure Analysis and Medicinal Chemistry
A study on pyridazine analogs, including synthesis, structure analysis, and energy frameworks, highlighted the pharmaceutical importance of heterocyclic compounds, which could inform the development of new drugs with optimized properties (Sallam et al., 2021).
H1-antihistaminic Agents
Research on 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated their potential as new H1-antihistaminic agents, offering insights into the development of novel therapeutics for allergies with minimal sedation effects (Alagarsamy et al., 2009).
Direcciones Futuras
Future research could focus on further elucidating the biological activities of this compound and related structures. This could involve in-depth studies of their mechanisms of action, as well as the development of new synthetic routes to improve their yields . Additionally, in silico pharmacokinetic and molecular modeling studies could be useful for predicting their behavior in biological systems .
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-14-6-4-13(5-7-14)19-22-21-16-8-9-18(23-24(16)19)28-12-17(25)20-11-15-3-2-10-27-15/h4-9,15H,2-3,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMOVKWFYRMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)

![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)



![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
